molecular formula C16H12N4O4 B2434966 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine CAS No. 882084-02-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine

Cat. No.: B2434966
CAS No.: 882084-02-8
M. Wt: 324.296
InChI Key: JAJWDKCYZZECTB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinamine core substituted with a nitro group and a benzodioxin moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazolinamine core One common method involves the reaction of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinamine scaffold

The benzodioxin moiety can be synthesized separately through the cyclization of catechol derivatives with appropriate dihalides under basic conditions. The final step involves coupling the benzodioxin moiety with the quinazolinamine core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors for nitration and cyclization steps, as well as the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The benzodioxin moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Reduction: Formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-amino-4-quinazolinamine

    Substitution: Introduction of various substituents on the benzodioxin ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate the activity of target proteins. The benzodioxin moiety may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine stands out due to the presence of both the nitro group and the benzodioxin moiety, which confer unique chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-20(22)11-2-3-13-12(8-11)16(18-9-17-13)19-10-1-4-14-15(7-10)24-6-5-23-14/h1-4,7-9H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJWDKCYZZECTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319797
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

882084-02-8
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-nitroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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